molecular formula C10H12N2O3 B14817526 3-Cyclopropoxy-5-(methylamino)isonicotinic acid

3-Cyclopropoxy-5-(methylamino)isonicotinic acid

Cat. No.: B14817526
M. Wt: 208.21 g/mol
InChI Key: UZFHFYCZWNCILF-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(methylamino)isonicotinic acid is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring a cyclopropoxy group and a methylamino group, makes it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-(methylamino)isonicotinic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclopropanation of a suitable precursor, followed by the introduction of the methylamino group through nucleophilic substitution reactions. The final step usually involves the formation of the isonicotinic acid moiety through a series of oxidation and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(methylamino)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Cyclopropoxy-5-(methylamino)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(methylamino)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the synthesis of essential biomolecules in microbial cells, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-(methylamino)isonicotinic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its reactivity and potential for forming complex structures, while the methylamino group contributes to its biological activity .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-cyclopropyloxy-5-(methylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-11-7-4-12-5-8(9(7)10(13)14)15-6-2-3-6/h4-6,11H,2-3H2,1H3,(H,13,14)

InChI Key

UZFHFYCZWNCILF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CC(=C1C(=O)O)OC2CC2

Origin of Product

United States

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